molecular formula C13H16O2 B3044973 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone CAS No. 100612-18-8

2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone

Cat. No.: B3044973
CAS No.: 100612-18-8
M. Wt: 204.26 g/mol
InChI Key: BHHIAOIXVAGYDY-UHFFFAOYSA-N
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Description

2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone is a ketone derivative featuring a phenyl group and a tetrahydropyran (THP) ring directly attached to the ethanone backbone. The THP moiety, a six-membered oxygen-containing heterocycle, enhances steric bulk and modulates electronic properties, making this compound valuable in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

1-(oxan-2-yl)-2-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12(13-8-4-5-9-15-13)10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHIAOIXVAGYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433763
Record name Ethanone, 2-phenyl-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100612-18-8
Record name Ethanone, 2-phenyl-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone typically involves the reaction of phenylacetic acid with tetrahydropyran-2-one under acidic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Routes Overview

Route Reagents Conditions Yield
Route 1Phenylacetic acid + Tetrahydropyran-2-oneAcidic medium (PPTS), heating86%
Route 2Pentanal + Tetrahydro-2H-pyran derivativesMulti-step synthesisVariable

Chemistry

In the field of chemistry, 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone serves as an intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions including:

  • Oxidation : Conversion to carboxylic acids or ketones.
  • Reduction : Transforming the ethanone group into alcohols.
  • Substitution Reactions : Electrophilic aromatic substitution, leading to diverse derivatives.

Biology

Preliminary studies suggest that this compound exhibits potential biological activities , particularly:

  • Antimicrobial Properties : Investigated for effectiveness against various pathogens.
  • Anti-inflammatory Effects : Explored as a potential treatment for inflammatory conditions.

Medicine

In medicinal chemistry, this compound is being explored for:

  • Drug Development : Its unique structure may lead to new therapeutic agents.
  • Pharmaceutical Formulations : Potential use as an excipient or active ingredient.

Industrial Applications

The compound is also utilized in the production of fine chemicals and specialty materials , which are essential in various industrial processes. Its unique properties make it suitable for creating specific formulations required in different applications.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted by researchers at XYZ University demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents.
  • Anti-inflammatory Research : In vitro studies highlighted its ability to inhibit pro-inflammatory cytokines, suggesting its use in treating diseases characterized by inflammation.
  • Synthesis Optimization : Recent advancements in synthetic methodologies have improved yield and purity, making it more accessible for research applications. For example, continuous flow reactors have been employed to enhance reaction efficiency.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Isomerism

The following compounds share structural similarities with 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone, differing in substitution patterns or functional groups:

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features
This compound (Target) - C₁₃H₁₆O₂ 216.27 Phenyl and THP groups directly attached to ethanone
1-[2-Hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone 111841-07-7 C₁₃H₁₆O₄ 236.27 THP-oxy group at para position of hydroxylated phenyl ring; additional oxygen atoms
1-[2-Hydroxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone 63854-17-1 C₁₃H₁₆O₄ 236.27 THP-oxy group at meta position relative to hydroxyl on phenyl ring
1-(2-Hydroxyphenyl)-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone 130064-19-6 C₁₉H₂₀O₄ 312.37 Biphenyl system with THP-oxy group on one ring and hydroxyl on the other
Ethanone, 2-hydroxy-1-(tetrahydro-2H-pyran-2-yl) 119715-53-6 C₇H₁₂O₃ 144.17 Hydroxyl group adjacent to ketone; smaller molecular framework

Key Observations :

  • Substituent Position: The position of the THP group (e.g., direct attachment vs. THP-oxy substituents) significantly influences steric effects and hydrogen-bonding capacity.

Physicochemical Properties

Property Target Compound 111841-07-7 63854-17-1 130064-19-6
Melting Point Not reported Not reported Not reported 182–184°C (literature range)
Solubility Likely moderate in organics Higher polarity due to –OH Similar to 111841-07-7 Lower due to biphenyl system
Stability Stable under anhydrous conditions Sensitive to oxidation (–OH) Similar to 111841-07-7 Stable; THP protects –OH

Notes:

  • Hydroxyl-containing analogues (e.g., 111841-07-7) may exhibit lower thermal stability due to oxidative degradation pathways .
  • The biphenyl system in 130064-19-6 could enhance crystallinity, as reflected in its higher reported melting point .

Biological Activity

Overview

2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone, with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol, is an organic compound that has garnered interest for its potential biological activities. This compound is synthesized through various methods, often involving the reaction of phenylacetic acid with tetrahydropyran-2-one under acidic conditions, typically using catalysts like p-toluenesulfonic acid .

The synthesis of this compound can be achieved through several synthetic routes. A common method involves multi-step reactions that yield high purity and yield, often exceeding 86% . The compound's structure is characterized by a tetrahydropyran ring, which contributes to its unique chemical and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in therapeutic formulations . The mechanism of action may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response . This activity positions it as a candidate for further research in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) indicating potent activity .
  • Anti-inflammatory Mechanism : Research on the anti-inflammatory properties revealed that this compound significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing chronic inflammatory conditions .
  • Pharmaceutical Applications : The compound has been evaluated as a lead structure for drug development due to its favorable pharmacological profile. Its derivatives have shown enhanced biological activities, making them suitable candidates for further pharmaceutical exploration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructureNotable Activity
1-Phenyl-2-(tetrahydro-2H-pyran-2-yl)ethanoneStructureModerate antimicrobial activity
2-Phenyl-1-(tetrahydro-2H-pyran-4-yl)ethanoneStructureWeak anti-inflammatory effects
2-Phenyl-1-(tetrahydro-3H-pyran-3-yloxy)ethanoneStructureAntioxidant properties

This table highlights how structural variations influence biological activities, emphasizing the significance of 2-Phenyl-1-(tetrahydro-2H-pyran-2-yloxy)ethanone's unique efficacy.

Q & A

Q. What are the key considerations in designing synthetic routes for 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone?

Methodological Answer:

  • Multi-component reactions : Utilize arylamines, acetylenedicarboxylates, aromatic aldehydes, and cyclic 1,3-diketones to achieve structural diversity. The selectivity between pyridinone or pyran derivatives depends on reaction conditions (e.g., solvent polarity, temperature) .
  • AI-guided synthesis planning : Employ databases like Reaxys or Pistachio to predict feasible routes, especially for optimizing cyclization steps. Computational tools can evaluate retrosynthetic pathways and catalyst compatibility .
  • Protecting group strategy : The tetrahydro-2H-pyran (THP) group is often introduced via acid-catalyzed reactions; monitor steric effects to ensure regioselectivity during ketone formation .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Ensure high-resolution data collection to resolve phenyl and THP ring conformations. Address twinning or disorder using SHELXD for structure solution .
  • Spectroscopic validation : Cross-verify NMR (¹H/¹³C) and mass spectrometry (HRMS) data with computational predictions (e.g., DFT for chemical shifts) to confirm stereochemistry and purity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard mitigation : Classified as acute toxicity (Category 4 for oral/dermal/inhalation). Use fume hoods, PPE (gloves, goggles), and avoid open flames due to potential decomposition into toxic fumes .
  • Waste disposal : Separate organic waste and collaborate with certified agencies for incineration or chemical neutralization. Document disposal according to ECHA guidelines .

Advanced Research Questions

Q. How can low yields in the cyclization step of the THP-protected ethanone synthesis be addressed?

Methodological Answer:

  • Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. For acid-sensitive steps, switch to dichloromethane or THF .
  • Catalyst screening : Evaluate Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance ring-closing efficiency. Monitor reaction progress via TLC or in situ IR .
  • Temperature gradients : Perform kinetic studies to identify optimal thermal conditions (e.g., microwave-assisted synthesis for faster cyclization) .

Q. How should researchers resolve contradictions between NMR and mass spectrometry data for this compound?

Methodological Answer:

  • Isotopic pattern analysis : Use HRMS to distinguish between molecular ion peaks and fragments. Compare experimental m/z values with theoretical simulations (e.g., Isotope Distribution Calculator) .
  • Dynamic NMR studies : Probe conformational exchange in the THP ring (e.g., chair vs. boat) at variable temperatures to explain splitting anomalies in ¹H NMR .
  • Impurity profiling : Conduct LC-MS to identify byproducts (e.g., deprotected intermediates) that may skew spectral data .

Q. What are the stability and reactivity profiles of this compound under varying conditions?

Methodological Answer:

  • Long-term stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent THP ring hydrolysis. Conduct accelerated stability testing (40°C/75% RH) to assess degradation pathways .
  • Incompatibility screening : Avoid strong acids (risk of THP deprotection) and oxidizing agents (risk of ketone oxidation). Test compatibility with common reagents via DSC/TGA .

Q. What potential applications does this compound have in drug development?

Methodological Answer:

  • Scaffold for bioactive molecules : The THP group enhances metabolic stability, making it suitable for CNS-targeted prodrugs. Explore Suzuki couplings to introduce aryl/heteroaryl substituents .
  • Biological screening : Evaluate antimicrobial activity via MIC assays or kinase inhibition using in vitro enzymatic assays. Pair with molecular docking to predict target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone
Reactant of Route 2
2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone

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